molecular formula C24H34 B13794402 1,1-Diphenyldodecane CAS No. 1603-53-8

1,1-Diphenyldodecane

Cat. No.: B13794402
CAS No.: 1603-53-8
M. Wt: 322.5 g/mol
InChI Key: MPUACKZXJBPMHK-UHFFFAOYSA-N
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Description

1,1-Diphenyldodecane is an organic compound with the molecular formula C24H34 and a molecular weight of 322.53 g/mol . It is characterized by its two phenyl groups bonded to a single carbon of a dodecane chain. This compound is supplied for industrial and scientific research applications . Researchers can leverage its defined thermodynamic properties, which include a triple point temperature of 281.40 K and an enthalpy of fusion of 38.83 kJ/mol at 281.4 K . The compound undergoes a solid-solid phase transition at 191 K with an associated enthalpy change of 1.93 kJ/mol . Computed physical properties suggest a density of 0.918 g/cm³ and a high boiling point of approximately 421°C . As a specialty hydrocarbon, 1,1-Diphenyldodecane may be suitable for investigations in materials science, as a standard in analytical chemistry, or as a building block in organic synthesis. Recommended handling procedures include using personal protective equipment, working in a well-ventilated area, and avoiding dust formation . Store tightly sealed in a cool, dry, and well-ventilated place . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for personal use.

Properties

CAS No.

1603-53-8

Molecular Formula

C24H34

Molecular Weight

322.5 g/mol

IUPAC Name

1-phenyldodecylbenzene

InChI

InChI=1S/C24H34/c1-2-3-4-5-6-7-8-9-16-21-24(22-17-12-10-13-18-22)23-19-14-11-15-20-23/h10-15,17-20,24H,2-9,16,21H2,1H3

InChI Key

MPUACKZXJBPMHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reductive Amination and Hydrogenation of Dicarboxylic Acid Derivatives

One of the most thoroughly studied and efficient methods to prepare 1,1-diphenyldodecane involves the hydrogenation and reductive amination of dodecanedioic acid derivatives in the presence of aniline. This approach is supported by recent green chemistry research from the University of St Andrews, which outlines a multi-step, one-pot process:

  • Starting Materials: Dimethyl dodecanedioate or diphenyl dodecanedioate (esters of dodecanedioic acid).
  • Catalysts and Conditions: Ruthenium catalyst with triphos ligand and methane sulfonic acid (MSA) under hydrogen atmosphere.
  • Process: The dicarboxylic acid esters are first hydrogenated to form intermediates such as dodecanediol or diamides. Then, in the presence of aniline, reductive amination occurs, converting these intermediates into the target secondary diamine, 1,1-diphenyldodecane.
  • Yields: High yields are reported, e.g., 94-95% for the diamine from dimethyl or diphenyl esters after 70 hours of reaction time.
  • Byproducts: Phenol is formed when diphenyl esters are used due to the displacement of phenoxy groups.
  • Reaction Pathway: Intermediates such as acid amides, diamides, and amide-amines are observed, with the final product formed after complete hydrogenation and amination (Scheme 2 in the research article).
  • Advantages: This method is selective, environmentally friendly, and avoids polymer formation by controlling reaction steps and conditions.

This method also allows for the preparation of primary and secondary diamines and has been adapted to use aqueous ammonia or other amines for related compounds, demonstrating versatility in producing diamine derivatives with high purity and yield.

Comparative Summary Table of Preparation Methods

Method Starting Materials Catalysts/Conditions Yield (%) Key Advantages Limitations
Hydrogenation & Reductive Amination Dimethyl or diphenyl dodecanedioate + aniline Ru/triphos/MSA catalyst, H2 atmosphere, 70 h 94-95 High selectivity, green chemistry, one-pot Long reaction time, requires expensive catalyst
Alkyl Halide Coupling 1-Bromohexane or 1-bromopentane + sodium metal Dry reflux, HMPA solvent 79-87 Simple alkane chain formation Does not directly introduce phenyl groups
Ullmann Coupling (Related) Alkali metal phenolates + halobenzenes Copper catalysts, 150-230°C Up to 87 Effective aromatic coupling Primarily for diaryl ethers, not diphenyldodecane

Chemical Reactions Analysis

Types of Reactions: 1,1-Diphenyldodecane primarily undergoes substitution reactions due to the presence of phenyl groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 1,1-Diphenyldodecane.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed for reduction.

Major Products Formed:

    Halogenation: Formation of halogenated derivatives like 1-chloro-1,1-diphenyldodecane.

    Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.

    Reduction: Formation of reduced hydrocarbons with fewer double bonds or functional groups.

Scientific Research Applications

1,1-Diphenyldodecane has diverse applications in scientific research:

    Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential interactions with biological membranes and proteins.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the synthesis of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Diphenyldodecane involves its interaction with molecular targets through hydrophobic interactions. The phenyl groups enhance its ability to interact with aromatic amino acids in proteins, potentially affecting protein structure and function. Additionally, its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane properties and dynamics.

Comparison with Similar Compounds

Key Observations :

  • Chain Length: Longer chains (e.g., dodecane in 1,1-Diphenyldodecane vs. ethane in 1,1-Diphenylethane) increase molecular weight and hydrophobicity, influencing solubility in nonpolar solvents .
  • Unsaturation : 1,1-Diphenylbut-1-ene’s double bond enables participation in cycloadditions or electrophilic additions, unlike saturated analogs .

Q & A

Q. What are the key physicochemical properties of 1,1-Diphenyldodecane, and how are they experimentally determined?

1,1-Diphenyldodecane (C₂₄H₃₄) is a branched alkane derivative with two phenyl groups attached to the first carbon of a dodecane chain. Key properties include:

  • Thermodynamic stability : Enthalpy of formation (ΔfH°) and Gibbs free energy (ΔfG°) can be calculated using group contribution methods or computational chemistry tools like density functional theory (DFT). Experimental values for similar alkanes suggest low reactivity under standard conditions .
  • Spectroscopic characterization : Use NMR (¹H/¹³C) to confirm structure, GC-MS for purity analysis, and FT-IR to identify functional groups.
  • Physical state : Likely a high-boiling-point liquid (inferred from analogs like dodecylbenzene, which has a boiling point >250°C ).

Methodological guidance : Validate computational predictions with experimental data. Cross-reference thermodynamic parameters (e.g., entropy, heat capacity) with databases like NIST Chemistry WebBook .

Q. What synthetic routes are available for 1,1-Diphenyldodecane, and what are their limitations?

While no direct synthesis protocols are provided in the evidence, analogous methods for aryl-alkanes suggest:

  • Friedel-Crafts alkylation : React dodecane derivatives (e.g., 1-iodododecane) with benzene under Lewis acid catalysis (e.g., AlCl₃). Monitor side reactions like polyalkylation .
  • Grignard coupling : Use phenylmagnesium bromide with 1-bromododecane, though steric hindrance may reduce yield.

Key considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts. Purity challenges may arise due to isomer formation; employ column chromatography for separation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for 1,1-Diphenyldodecane?

Contradictions may arise from:

  • Isomer interference : Structural analogs (e.g., 1-phenyldodecane ) or regioisomers can skew measurements. Use high-resolution mass spectrometry to confirm molecular identity.
  • Methodological variability : Compare computational (DFT, group additivity) and experimental (calorimetry) data. For example, reports ΔfG° values derived from group contribution models, which may conflict with empirical results .

Resolution strategy : Conduct sensitivity analyses to identify error sources. Cross-validate using multiple techniques (e.g., DSC for enthalpy, vapor pressure measurements for volatility) .

Q. How does structural isomerism impact the experimental outcomes of 1,1-Diphenyldodecane in catalytic studies?

The branched structure of 1,1-Diphenyldodecane may influence:

  • Catalytic activity : Steric hindrance from phenyl groups could reduce accessibility to active sites in hydrogenation or oxidation reactions.
  • Thermal stability : Compare degradation pathways with linear analogs (e.g., n-dodecane) using TGA-MS. Branched structures often exhibit higher decomposition temperatures .

Experimental design : Use controlled isomer synthesis (e.g., 1,2-diphenyldodecane) to isolate steric/electronic effects. Monitor reaction kinetics via in-situ spectroscopy .

Q. What strategies ensure methodological rigor when studying 1,1-Diphenyldodecane’s environmental stability?

  • Degradation analysis : Expose the compound to UV light, oxygen, and moisture. Track decomposition products (e.g., phenolic compounds) via LC-MS .
  • Ecotoxicology : Use in silico tools (e.g., ECOSAR) to predict aquatic toxicity. Validate with bioassays on model organisms (e.g., Daphnia magna).

Data validation : Triangulate results across labs to address reproducibility issues. Document uncertainties in instrumentation (e.g., ±0.5°C in melting point measurements) .

Q. How can researchers address gaps in toxicological data for 1,1-Diphenyldodecane?

  • Acute toxicity screening : Follow OECD guidelines for oral/dermal LD50 tests in rodents.
  • Mutagenicity assays : Use Ames test (bacterial reverse mutation) to assess genotoxic risk .

Ethical compliance : Adhere to institutional review protocols for animal studies . If data is scarce, extrapolate from structurally similar compounds (e.g., dodecylbenzene ).

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